molecular formula C12H13FO3 B14771418 Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate

Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate

Cat. No.: B14771418
M. Wt: 224.23 g/mol
InChI Key: UELBFYANLTUICE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-4-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(2-fluoro-4-methylphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(2-fluoro-4-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluoro-substituted aromatic ring can also participate in interactions with proteins and enzymes, potentially affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-4-methylphenyl)-3-oxopropanoate
  • Ethyl 3-(2-bromo-4-methylphenyl)-3-oxopropanoate
  • Ethyl 3-(2-iodo-4-methylphenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)6-10(9)13/h4-6H,3,7H2,1-2H3

InChI Key

UELBFYANLTUICE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)F

Origin of Product

United States

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